Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
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Description
Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C16H11ClF3N3O2S and its molecular weight is 401.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), ritonavir (an antiretroviral drug), abafungin (an antifungal drug), bleomycine, and tiazofurin (antineoplastic drugs) . These compounds target a wide range of biological receptors, indicating that the compound may also have diverse targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function of the target . The specific interactions and resulting changes would depend on the exact nature of the target and the specific structure of the compound.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, often leading to diverse downstream effects . The specific pathways and effects would depend on the exact nature of the target and the specific structure of the compound.
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its exact structure and the nature of its targets.
Biochemical Analysis
Biochemical Properties
Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can enhance the antioxidant capacity of cells, protecting them from oxidative damage. Additionally, the compound’s pyrazole ring can inhibit certain kinases, thereby modulating cell signaling pathways .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell proliferation, apoptosis, and differentiation. The compound can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . For example, it can upregulate the expression of antioxidant genes, enhancing the cell’s ability to counteract oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. It can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can maintain its biological activity, although some changes in cellular function may occur with prolonged exposure . For instance, chronic exposure to the compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant capacity and improved cellular function . At higher doses, toxic effects may be observed, including oxidative stress and cellular damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, it can increase the production of antioxidant metabolites, enhancing the cell’s ability to counteract oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For instance, its accumulation in mitochondria can enhance its antioxidant effects by directly targeting mitochondrial oxidative stress .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization in the nucleus can enable it to modulate gene expression by interacting with transcription factors and other nuclear proteins . Additionally, its presence in the cytoplasm can influence various signaling pathways and cellular processes .
Properties
IUPAC Name |
ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3O2S/c1-2-25-14(24)11-7-21-23(13(11)16(18,19)20)15-22-12(8-26-15)9-3-5-10(17)6-4-9/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYLQNYWSPXULI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363289 |
Source
|
Record name | Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159885-63-9 |
Source
|
Record name | Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.